molecular formula C15H26N2O9 B3091503 (R)-1-Boc-3-Aminopyrrolidine citrate CAS No. 1217769-76-0

(R)-1-Boc-3-Aminopyrrolidine citrate

Cat. No.: B3091503
CAS No.: 1217769-76-0
M. Wt: 378.37
InChI Key: CFUMDLIQNLTSLJ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Boc-3-Aminopyrrolidine citrate is a chemical compound that combines ®-1-Boc-3-Aminopyrrolidine with citric acid. The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-Aminopyrrolidine citrate typically involves the protection of 3-aminopyrrolidine with a Boc group. This is achieved by reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Once the Boc-protected 3-aminopyrrolidine is obtained, it is then reacted with citric acid to form the citrate salt. This reaction is typically performed in an aqueous or alcoholic solution, where the citric acid acts as a proton donor to form the salt.

Industrial Production Methods

Industrial production of ®-1-Boc-3-Aminopyrrolidine citrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-Aminopyrrolidine citrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding free 3-aminopyrrolidine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Free 3-aminopyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Boc-3-Aminopyrrolidine citrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-Aminopyrrolidine citrate depends on its specific application. In general, the compound interacts with molecular targets through its amine group, which can form hydrogen bonds and ionic interactions. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-Aminopyrrolidine citrate: The enantiomer of the compound with similar properties but different stereochemistry.

    1-Boc-4-Aminopiperidine citrate: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    1-Boc-3-Aminopyrrolidine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

®-1-Boc-3-Aminopyrrolidine citrate is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMDLIQNLTSLJ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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